molecular formula C9H6BrClO B2976029 3-(Bromomethyl)-2-chloro-1-benzofuran CAS No. 2031260-78-1

3-(Bromomethyl)-2-chloro-1-benzofuran

Cat. No. B2976029
CAS RN: 2031260-78-1
M. Wt: 245.5
InChI Key: SVGKSUBDZYVPIW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chloro-1-benzofuran is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative that contains both bromine and chlorine atoms. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

  • Synthesis of Polycyclic Oxygen Aromatics : A study by Kasturi et al. (1993) discusses the synthesis of polycyclic oxygen aromatics, involving 3-(Bromomethyl)-2-chloro-1-benzofuran derivatives, which are important for developing new chemical compounds with unique properties (Kasturi, Mandal, Sumana, & Rajasekhar, 1993).

  • CuI-Catalyzed Domino Process : Lu et al. (2007) explored a CuI-catalyzed domino process to create 2,3-disubstituted benzofurans, demonstrating the versatility of 3-(Bromomethyl)-2-chloro-1-benzofuran in complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).

  • Palladium-Catalyzed Direct 3-Arylation : Ionita, Roger, and Doucet (2010) reported a palladium-catalyzed direct 3-arylation of benzofurans, an efficient route for preparing 3-arylbenzofuran derivatives, showcasing the reactivity of benzofurans in the presence of palladium catalysts (Ionita, Roger, & Doucet, 2010).

  • Halogenation Studies : Baciocchi, Clementi, and Sebastiani (1976) investigated the halogenation of benzofurans, including 3-(Bromomethyl)-2-chloro-1-benzofuran, providing insights into electrophilic aromatic substitution mechanisms (Baciocchi, Clementi, & Sebastiani, 1976).

  • Synthesis of Coumarins and Benzofurans : Galvani et al. (2017) described the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis, a unique process involving ring contraction and bond formation (Galvani et al., 2017).

  • Synthesis of Neolignans : Kao and Chern (2002) developed a method for synthesizing benzofuran skeleton neolignans, crucial for developing natural product-like compounds (Kao & Chern, 2002).

  • Photophysical Properties Study : The study of the photophysical properties of various benzofuran compounds, as reported by different researchers, highlights their potential in materials science and other applications (Various Authors).

properties

IUPAC Name

3-(bromomethyl)-2-chloro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGKSUBDZYVPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-chloro-1-benzofuran

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